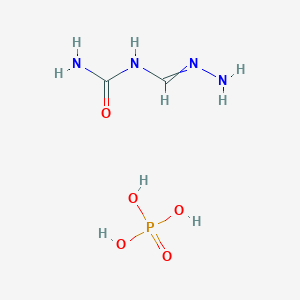

![molecular formula C18H27BrN2O2 B12443191 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine CAS No. 887581-89-7](/img/structure/B12443191.png)

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

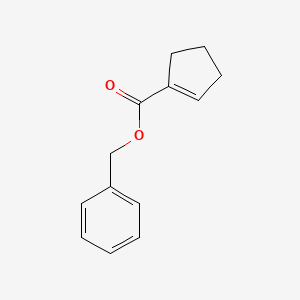

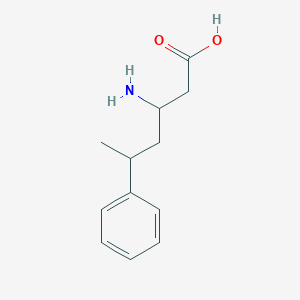

La 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine est un composé chimique avec la formule moléculaire C18H27BrN2O2 et un poids moléculaire de 383,32 g/mol . Il s'agit d'un dérivé de la pipéridine, où le cycle pipéridine est substitué par un groupe tert-butoxycarbonyle (Boc) et un groupe 4-bromobenzylamino. Ce composé est souvent utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines, notamment la chimie médicinale et la pharmaceutique.

Méthodes De Préparation

La synthèse de la 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine implique plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Matière première : La synthèse commence par la préparation de la 4-bromobenzylamine.

Protection : Le groupe amine de la 4-bromobenzylamine est protégé à l'aide d'un groupe Boc pour former la Boc-4-bromobenzylamine.

Réaction de couplage : La Boc-4-bromobenzylamine est ensuite couplée avec de la pipéridine dans des conditions appropriées pour former le produit souhaité.

Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome dans le groupe 4-bromobenzyl peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Déprotection : Le groupe Boc peut être éliminé dans des conditions acides pour donner l'amine libre.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction en fonction des réactifs et des conditions utilisés.

Les réactifs courants utilisés dans ces réactions comprennent les acides pour la déprotection, les nucléophiles pour la substitution et les agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est utilisée comme intermédiaire dans la synthèse de divers composés pharmaceutiques, y compris des candidats médicaments potentiels.

Études biologiques : Le composé est utilisé dans des études impliquant des dérivés de la pipéridine pour comprendre leurs activités biologiques et leurs applications thérapeutiques potentielles.

Applications industrielles : Elle est utilisée dans la synthèse de molécules organiques complexes et comme bloc de construction dans la production de produits chimiques fins

Mécanisme d'action

Le mécanisme d'action de la 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe Boc fournit une protection pendant les étapes synthétiques, permettant des réactions sélectives à d'autres sites. Le groupe 4-bromobenzylamino peut participer à diverses interactions, en fonction de la molécule cible et des conditions de réaction .

Applications De Recherche Scientifique

1-Boc-4-[(4-bromobenzylamino)methyl]piperidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.

Biological Studies: The compound is used in studies involving piperidine derivatives to understand their biological activities and potential therapeutic applications.

Industrial Applications: It is used in the synthesis of complex organic molecules and as a building block in the production of fine chemicals

Mécanisme D'action

The mechanism of action of 1-Boc-4-[(4-bromobenzylamino)methyl]piperidine involves its interaction with specific molecular targets. The Boc group provides protection during synthetic steps, allowing for selective reactions at other sites. The 4-bromobenzylamino group can participate in various interactions, depending on the target molecule and the reaction conditions .

Comparaison Avec Des Composés Similaires

La 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine peut être comparée à d'autres composés similaires, tels que :

1-Boc-4-[(4-bromo-3,5-diméthylphénoxy)pipéridine] : Ce composé a une structure similaire, mais avec un substituant différent sur le cycle pipéridine.

1-Boc-4-[(4-bromophényl)méthyl]pipéridine : Ce composé est similaire, mais il manque le groupe amino dans le substituant.

La singularité de la 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine réside dans ses substituants spécifiques, qui lui confèrent des propriétés chimiques et une réactivité distinctes.

Conclusion

La 1-Boc-4-[(4-bromobenzylamino)méthyl]pipéridine est un composé polyvalent avec des applications significatives en chimie médicinale, en études biologiques et en synthèse industrielle. Sa structure unique permet diverses réactions chimiques, ce qui en fait un intermédiaire précieux en synthèse organique.

Propriétés

Numéro CAS |

887581-89-7 |

|---|---|

Formule moléculaire |

C18H27BrN2O2 |

Poids moléculaire |

383.3 g/mol |

Nom IUPAC |

tert-butyl 4-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3 |

Clé InChI |

XDSQZLPJMGQUOL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)

![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)

![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)